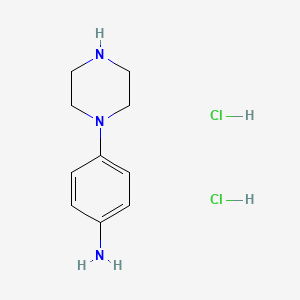
4-Piperazinoaniline dihydrochloride
Vue d'ensemble
Description
4-Piperazinoaniline dihydrochloride is a chemical compound with the CAS Number: 1185303-28-9. It has a molecular weight of 250.17 . It is used in proteomics research .
Molecular Structure Analysis
The molecular formula of 4-Piperazinoaniline dihydrochloride is C10H17Cl2N3 . The InChI code for this compound is 1S/C10H15N3.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8,11H2;2*1H .Applications De Recherche Scientifique
Pre-clinical Evaluation in Occupational Health :
- A study by Gorokhova et al. (2020) focused on the pre-clinical evaluation of metabolic and morphological changes induced by 4-chlorobenzhydryl piperazine, a compound structurally related to 4-Piperazinoaniline dihydrochloride. The research aimed to facilitate early diagnosis of health problems in workers exposed to piperazine compounds during industrial synthesis of new drug compounds (Gorokhova, Mikhailova, Zhukova, & Logunova, 2020).
Antimicrobial Activities :
- Bektaş et al. (2007) synthesized and screened various piperazine derivatives, including those related to 4-Piperazinoaniline dihydrochloride, for their antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Characterization in Medicinal Chemistry :
- Marvanová et al. (2016) reported the synthesis of new piperazine derivatives as potential dual antihypertensive agents. This includes studies on the protonation of nitrogen atoms in the piperazine ring of hydrochloride salts, relevant to 4-Piperazinoaniline dihydrochloride (Marvanová, Padrtová, Pekárek, Brus, Czernek, Mokrý, Humpa, Oravec, & Jampílek, 2016).
NMR Spectroscopy Studies :
- Qin et al. (2005) conducted NMR spectroscopic studies on a compound structurally similar to 4-Piperazinoaniline dihydrochloride, providing detailed NMR assignments using various techniques. This highlights the importance of NMR spectroscopy in understanding the structure of such compounds (Qin, Lin, Lin, Xue, & Ren, 2005).
Synthesis of Biologically Active Compounds :
- Gao and Renslo (2007) presented an efficient synthesis method for differentially protected 2-(hydroxymethyl)piperazines, starting from piperazine-2-carboxylic acid dihydrochloride. These synthetic building blocks are useful in preparing compounds related to 4-Piperazinoaniline dihydrochloride for various biological applications (Gao & Renslo, 2007).
Anticancer Activities :
- Solomon, Pundir, and Lee (2019) examined novel 4-aminoquinoline derivatives for their anticancer activities. This research can be relevant to understanding the applications of similar compounds like 4-Piperazinoaniline dihydrochloride in cancer treatment (Solomon, Pundir, & Lee, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-piperazin-1-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLLWMDOKXNNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperazinoaniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



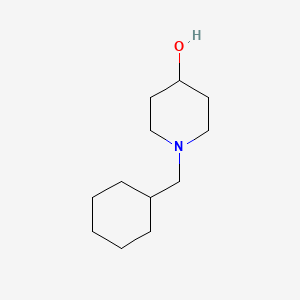
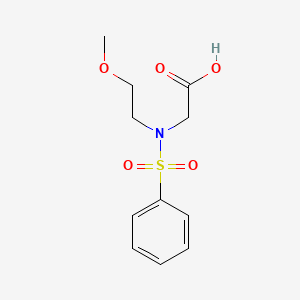

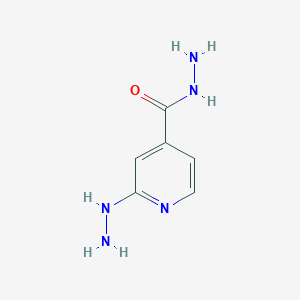
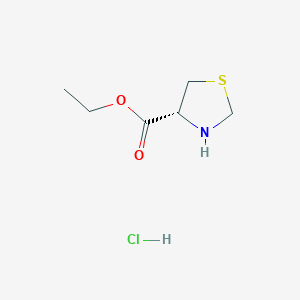


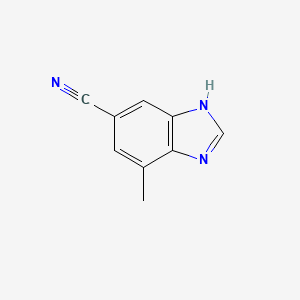
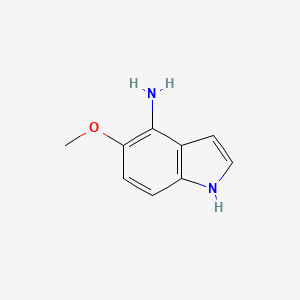
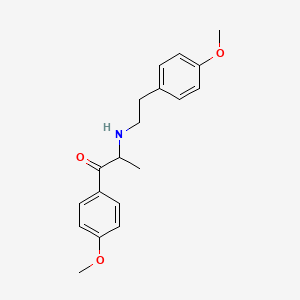
![6-[(2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1419646.png)
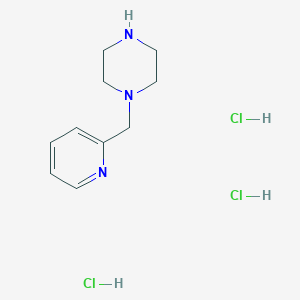
![N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide](/img/structure/B1419649.png)
